Dehydro Benidipine-d5 is a deuterated analog of Benidipine, a long-acting calcium channel blocker primarily used for the treatment of hypertension. The compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and metabolic tracking in pharmacological studies. This modification allows researchers to trace the compound's behavior in biological systems more effectively.
Dehydro Benidipine-d5 can be synthesized through various chemical methods, often involving the deuteration of its parent compound, Benidipine. The synthesis process is crucial for obtaining the compound in a highly pure form suitable for research applications.
Dehydro Benidipine-d5 falls under the category of calcium channel blockers, specifically classified as dihydropyridine derivatives. These compounds are known for their ability to inhibit calcium ion influx through L-type calcium channels, leading to vasodilation and reduced blood pressure.
The synthesis of Dehydro Benidipine-d5 typically involves several steps:
The molecular structure of Dehydro Benidipine-d5 retains the core dihydropyridine framework found in Benidipine but includes deuterium atoms at specific positions. Its chemical formula is modified from that of Benidipine to reflect these substitutions.
Dehydro Benidipine-d5 participates in various chemical reactions typical for calcium channel blockers:
Dehydro Benidipine-d5 functions primarily by blocking L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to:
Dehydro Benidipine-d5 is primarily utilized in pharmacological research due to its unique properties:
Dehydro Benidipine-d5 (C₂₈H₂₄D₅N₃O₆; MW: 508.59 g/mol) is a deuterated derivative of the cardiovascular drug Benidipine. Its core structure features:
Table 1: Structural Comparison of Benidipine and Derivatives
Compound | Core Structure | Benzyl Group | Molecular Weight | |
---|---|---|---|---|
Benidipine | 1,4-Dihydropyridine | C₆H₅CH₂- | 505.57 g/mol | |
Dehydro Benidipine | Pyridine | C₆H₅CH₂- | 503.55 g/mol | |
Dehydro Benidipine-d5 | Pyridine | C₆D₅CD₂- | 508.59 g/mol | [5] [8] |
Synthesis involves sequential functionalization of the piperidine and pyridine rings:1. Piperidine Intermediate:- 3-Hydroxypyridine undergoes nucleophilic substitution with benzyl-d₅ halide (e.g., C₆D₅CD₂Br) under reflux (solvent: methanol/acetonitrile), yielding 1-benzyl-d₅-3-hydroxypyridinium bromide [4] [6].- Reduction with NaBH₄ produces 1-benzyl-d₅-3-piperidinol with >80% yield [4].2. Hantzsch-Type Condensation:- 1-Benzyl-d₅-3-piperidinol reacts with methyl acetoacetate and 3-nitrobenzaldehyde in toluene under reflux.- Transesterification forms the C5-piperidinyl ester, while dehydrogenation (e.g., using MnO₂) oxidizes the dihydropyridine to pyridine [5] [8].
Precise deuteration leverages two strategies:
Key pharmacological and physicochemical distinctions include:
Table 2: Functional Properties of Benidipine Derivatives
Property | Benidipine | Dehydro Benidipine | Dehydro Benidipine-d5 | |
---|---|---|---|---|
Ca²⁺ Channel Blockade | L/T/N-type inhibition | Inactive | Inactive | |
CYP3A4 Substrate | Yes (N-desbenzylation) | Yes | Reduced susceptibility | |
Endothelial Effects | Promotes EPC differentiation | Not reported | Not reported | [7] [8] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: